molecular formula C9H17NO5S B2617102 Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate CAS No. 2422150-99-8

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate

Cat. No. B2617102
CAS RN: 2422150-99-8
M. Wt: 251.3
InChI Key: BUKLBVNCVKRWDW-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds has been studied extensively. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another study describes the reaction of tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Molecular Structure Analysis

The molecular structure of tert-butyl compounds has been the subject of numerous studies. For instance, the unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .


Chemical Reactions Analysis

The chemical reactions of tert-butyl compounds have been investigated in various studies. One study discusses the properties of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide . Another study discusses the susceptibility to metabolism as a common issue with the tert-butyl group on compounds of medicinal interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds have been studied. One study discusses the properties of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Nucleophilic Substitutions and Radical Reactions

    Tert-butyl phenylazocarboxylates, closely related to the queried compound, are highlighted for their versatility as building blocks in synthetic organic chemistry. Their applications in nucleophilic substitutions and radical reactions offer pathways for modifications through oxygenation, halogenation, and coupling reactions, contributing to the development of various organic compounds (Jasch et al., 2012).

  • Metal-Free Alkoxycarbonylation

    A study demonstrated the efficient preparation of quinoxaline-3-carbonyl compounds, utilizing tert-butyl carbazate in a metal- and base-free condition, which aligns with the structural relevance of the queried compound. This protocol emphasizes the environmental friendliness and simplicity of synthesizing structurally diverse and potentially bioactive motifs (Xie et al., 2019).

  • Development of tert-Butylating Reagents

    The creation of a new tert-butylating agent for alcohols and carboxylic acids signifies the importance of tert-butyl derivatives in organic synthesis. This reagent facilitates the tert-butylation process, offering a practical approach for introducing tert-butyl groups into molecules (Yamada et al., 2016).

  • Versatile Intermediates for Asymmetric Synthesis

    N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of amines. This highlights the role of tert-butyl derivatives in facilitating the production of enantioenriched compounds, crucial for pharmaceutical applications (Ellman et al., 2002).

Molecular Structure and Characterization

  • Molecular Structure Analysis: Studies on the crystal and molecular structure of tert-butyl derivatives, including piperazine-carboxylates, provide insights into the conformation and characteristics of these compounds. Such analyses are fundamental in understanding the physicochemical properties that influence their reactivity and potential applications (Mamat et al., 2012).

Bioactivity and Chemical Properties

  • Bioactive Compound Synthesis: Research into the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, utilizing tert-butyl derivatives, underscores the significance of these compounds in generating bioactive molecules. Such synthetic strategies contribute to the discovery and development of new therapeutic agents (Ivanov et al., 2017).

Safety and Hazards

The safety and hazards of tert-butyl compounds have been discussed in various studies. One safety data sheet discusses the hazards of tert-butyl compounds, including acute toxicity, skin corrosion/irritation, and specific target organ toxicity .

Future Directions

The future directions of research on tert-butyl compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. One study discusses an approach of removing all the fully sp3 C–Hs from a tert-butyl group: replacing some C–Hs with C–Fs and increasing the s-character of the remaining C–Hs .

properties

IUPAC Name

tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-7-5-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKLBVNCVKRWDW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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